4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHOXYPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a furan ring, a hydroxy-dimethylphenyl group, and a pyrrolo[3,4-c]pyrazol-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the ethoxyphenyl, furan, and hydroxy-dimethylphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXYPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-FURAN-2-YL-1-(2-OXO-2-P-TOLYL-ETHYL)-PYRIMIDIN-1-IUM, BROMIDE
- N-(4-ETHOXYPHENYL)-2-FLUOROBENZAMIDE
Uniqueness
Compared to similar compounds, 4-(4-ETHOXYPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H25N3O4/c1-4-32-18-9-7-17(8-10-18)25-22-23(21-16(3)12-15(2)13-20(21)30)27-28-24(22)26(31)29(25)14-19-6-5-11-33-19/h5-13,25,30H,4,14H2,1-3H3,(H,27,28) |
InChI Key |
LOXAGULBWVHIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=C(C=C5O)C)C |
Origin of Product |
United States |
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